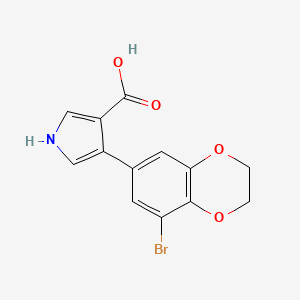

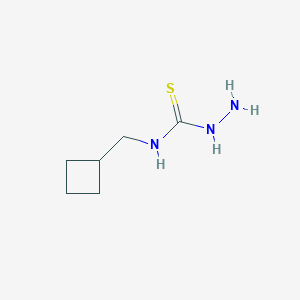

![molecular formula C14H21N3O B1371075 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide CAS No. 1153972-20-3](/img/structure/B1371075.png)

1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis

The molecular weight of “this compound” is 247.34 . The InChI code is 1S/C14H21N3O/c15-13-3-1-11(2-4-13)5-8-17-9-6-12(7-10-17)14(16)18/h1-4,12H,5-10,15H2,(H2,16,18) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature .Applications De Recherche Scientifique

Microwave-Assisted Direct Amidation

Microwave-assisted treatment can produce carboxamides, such as 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide, efficiently. This approach involves treating related compounds with primary aliphatic amines under specific conditions, yielding good results in terms of product yield (Milosevic et al., 2015).

Alkoxycarbonylpiperidines in Aminocarbonylation

Alkoxycarbonylpiperidines, which are closely related to the compound , have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process is critical for synthesizing carboxamides and ketocarboxamides, contributing to the development of complex organic molecules (Takács et al., 2014).

Optimization of Chemical Functionalities for Allosteric Modulation

Compounds structurally similar to this compound have been optimized for allosteric modulation of cannabinoid receptors. This optimization process involves tweaking the structure to impact binding affinity and cooperativity, indicating potential medicinal applications (Khurana et al., 2014).

Anti-acetylcholinesterase Activity

Specific piperidine derivatives, akin to the compound , have shown significant anti-acetylcholinesterase activity, suggesting potential applications in treating conditions like dementia (Sugimoto et al., 1990).

Anticancer Agent Evaluation

Certain piperidine-4-carboxylic acid derivatives have been synthesized and evaluated as promising anticancer agents. This research demonstrates the potential for compounds within this chemical class in cancer treatment (Rehman et al., 2018).

Soluble Epoxide Hydrolase Inhibition

The triazine-piperidine-4-carboxamide compound class has been identified as inhibitors of soluble epoxide hydrolase, a target for various diseases. This discovery points to potential applications in disease treatment and management (Thalji et al., 2013).

Anti-Hypertensive Agents

Synthesis and evaluation of certain piperidine-4-carboxamide derivatives have shown inhibitory activity against T-type Ca(2+) channels, indicating their potential as novel antihypertensive agents (Watanuki et al., 2011).

Anti-Angiogenic and DNA Cleavage Activities

Novel piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their utility as potential anticancer agents (Kambappa et al., 2017).

HIV-1 Reverse Transcriptase Inhibition

N-Phenyl piperidine analogs related to this compound have shown potency against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses, indicating potential applications in HIV treatment (Tang et al., 2010).

Aromatase Inhibition

The synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, structurally related to the target compound, has demonstrated potent aromatase inhibitory activity, which could be useful for treating estrogen-dependent diseases (Hartmann et al., 1992).

Insecticidal Application

Compounds structurally similar to this compound have been explored as leads for new insecticides, demonstrating potential in pest control (Cai et al., 2010).

Glycine Transporter 1 Inhibition

Discovery of certain piperidine-4-carboxamide derivatives as potent and orally available glycine transporter 1 inhibitors suggests their potential use in treating neurological disorders (Yamamoto et al., 2016).

Synthesis of N,S-containing Heterocycles

Piperidinium derivatives, including those similar to the compound of interest, have been used in the synthesis of N,S-containing heterocycles, expanding the scope of heterocyclic chemistry (Dotsenko et al., 2012).

Poly(ADP-ribose)polymerase (PARP) Inhibitor Development

The development of 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors, closely related to the compound , highlights its potential application in treating BRCA-1 and -2 mutant tumors (Jones et al., 2009).

Safety and Hazards

Orientations Futures

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Mécanisme D'action

Target of Action

The primary target of the compound 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide is the opiate receptors in the central nervous system (CNS) . These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .

Mode of Action

This compound interacts with its targets, the opiate receptors, by stimulating the exchange of GTP for GDP on the G-protein complex . This interaction results in the relief of moderate to severe pain . It may also be used as an analgesic adjunct in general anesthesia to reduce the amount of anesthetic needed, to facilitate relaxation, and to reduce laryngospasm .

Biochemical Pathways

The compound this compound affects the biochemical pathways related to pain perception and response in the CNS . The downstream effects include the relief of pain and potential side effects caused by actions in the CNS .

Result of Action

The molecular and cellular effects of this compound’s action include the relief of moderate to severe pain . It also exerts mild antihistaminic, spasmolytic, and antitussive effects . When respiratory depression occurs, it is of shorter duration than that seen with morphine or meperidine when equipotent analgesic doses are used .

Propriétés

IUPAC Name |

1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c15-13-3-1-11(2-4-13)5-8-17-9-6-12(7-10-17)14(16)18/h1-4,12H,5-10,15H2,(H2,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCSPKJZWPNXBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CCC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

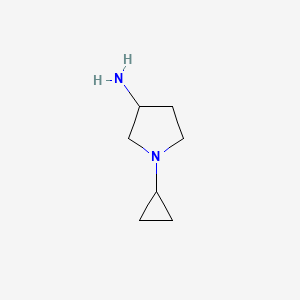

![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)

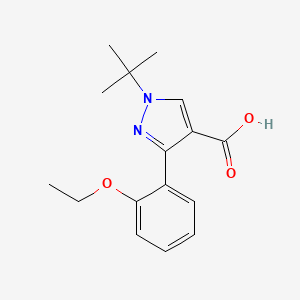

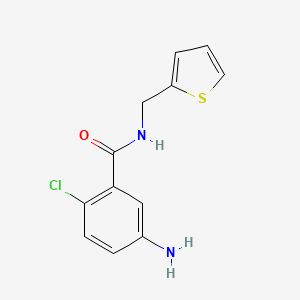

![2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B1370997.png)

![3-[(4-Aminophenyl)sulfanyl]propan-1-ol](/img/structure/B1370998.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1371000.png)

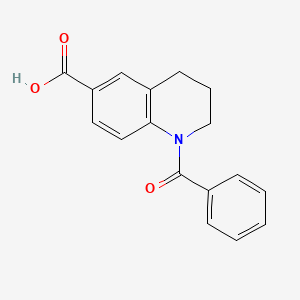

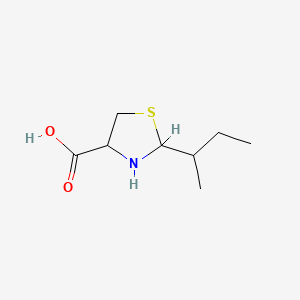

![5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371001.png)

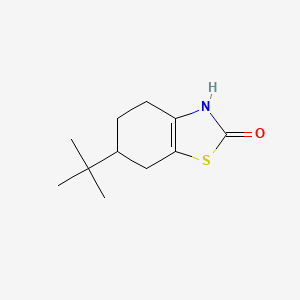

![3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1371009.png)